6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a fused benzene and thiadiazine ring system, with a methyl group at the 6-position and a sulfonamide group at the 1,1-dioxide position. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the benzene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines .
Scientific Research Applications
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its antihypertensive, antidiabetic, and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of catalysts and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, its antihypertensive effect is mediated through the inhibition of the Na-Cl cotransporter in the distal tubule of the kidney, leading to increased excretion of sodium, chloride, and water . Its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound has a chlorine atom at the 7-position, which can influence its pharmacological properties.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This derivative has bromine and chlorine atoms, making it a potent catalyst for various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties .
Properties
IUPAC Name |
6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-8-7(4-6)9-5-10-13(8,11)12/h2-5H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNZNULCFHXTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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